molecular formula C68H128N6O27S2 B606158 5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide CAS No. 293298-36-9

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide

Cat. No. B606158
CAS RN: 293298-36-9
M. Wt: 1525.91
InChI Key: UZGIMNJCXGLURH-PYFTUVSSSA-N
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Description

Bis-Biotin-PEG23 is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs) and drug delivery methods.

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Chlorination and Synthesis of Biotin : A study conducted by Zav’yalov et al. (2006) explored the regioselective chlorination of a related compound, leading to the synthesis of key compounds in biotin (vitamin H) synthesis, including tetradehydrobiotin esters (Zav’yalov et al., 2006).

  • Synthesis of Imidazolyl Dithiocarbamates : Research by El′tsov et al. (2011) on the synthesis of imidazolyl dithiocarbamates, which undergo cyclization to form related compounds, highlights an important synthetic route in organic chemistry (El′tsov et al., 2011).

  • Crystal Structure Analysis : Li et al. (2015) investigated the crystal structure of a related compound, providing insights into its molecular conformation and interactions, crucial for understanding its chemical behavior (Li et al., 2015).

Biological Activities and Applications

  • Antimicrobial Activities : Sharma et al. (2004) synthesized compounds including N-(5-acetyl-4-ethoxy-2-oxo-2,5-dihydro-imidazol-1-yl)-N-arylacetamide, showing antimicrobial activities, demonstrating potential pharmaceutical applications (Sharma et al., 2004).

  • Synthesis of Ligands for Metal Complexes : A study by Yamagiwa et al. (1996) on the synthesis of imidazole-containing ligands for metal complexes further illustrates the versatility of compounds with imidazole structures in coordination chemistry (Yamagiwa et al., 1996).

  • Inhibitors of Nitric Oxide Synthases : Ulhaq et al. (1998) explored the synthesis of S-2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases, indicating potential therapeutic use in medical research (Ulhaq et al., 1998).

properties

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N6O6S2/c33-21(7-3-1-5-19-23-17(15-39-19)29-25(35)31-23)27-9-11-37-13-14-38-12-10-28-22(34)8-4-2-6-20-24-18(16-40-20)30-26(36)32-24/h17-20,23-24H,1-16H2,(H,27,33)(H,28,34)(H2,29,31,35)(H2,30,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDICOMYQOCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

293298-36-9
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293298-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101098196
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 58725635

CAS RN

293298-36-9
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101098196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Reactant of Route 2
Reactant of Route 2
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Reactant of Route 3
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Reactant of Route 4
Reactant of Route 4
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide
Reactant of Route 6
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]pentanamide

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